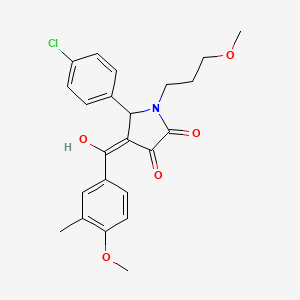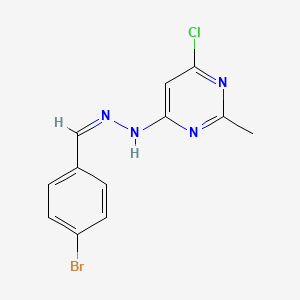![molecular formula C14H19ClN2O4S B5365370 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CEPC, is a chemical compound that has been widely studied for its potential uses in scientific research. CEPC is a piperidine-based compound with a sulfonyl group and a chloro-ethoxyphenyl group attached to it.
作用機序
The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, as well as to have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is that it has been shown to have neuroprotective effects and to enhance memory and learning in animal models, which makes it a promising compound for the development of new drugs for the treatment of neurological disorders. Another advantage is that this compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of new anticancer drugs.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Another limitation is that further studies are needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the study of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its potential uses in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential uses in cancer research, particularly in the development of new anticancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential side effects.
合成法
The synthesis method of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves the reaction between 3-chloro-4-ethoxyaniline and piperidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has also been studied for its potential uses in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)17-7-3-4-10(9-17)14(16)18/h5-6,8,10H,2-4,7,9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAIAFRIABQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5365291.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![ethyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5365295.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![6-[3-(hydroxymethyl)phenyl]-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5365306.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)

![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)

![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)